Cas no 2228970-72-5 (2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine)
2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine
- EN300-1928146
- 2228970-72-5
- 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine
-
- Inchi: 1S/C13H11F2N/c14-13(15)8-12(13,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,16H2
- InChI Key: YVKFXUJOHJAUEO-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1C=CC2C=CC=CC=2C=1)N)F
Computed Properties
- Exact Mass: 219.08595568g/mol
- Monoisotopic Mass: 219.08595568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1928146-0.05g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 0.05g |
$1212.0 | 2023-09-17 | ||
| Enamine | EN300-1928146-0.1g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 0.1g |
$1269.0 | 2023-09-17 | ||
| Enamine | EN300-1928146-0.25g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 0.25g |
$1328.0 | 2023-09-17 | ||
| Enamine | EN300-1928146-0.5g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 0.5g |
$1385.0 | 2023-09-17 | ||
| Enamine | EN300-1928146-1.0g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1928146-2.5g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 2.5g |
$2828.0 | 2023-09-17 | ||
| Enamine | EN300-1928146-5.0g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1928146-10.0g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1928146-1g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 1g |
$1442.0 | 2023-09-17 | ||
| Enamine | EN300-1928146-5g |
2,2-difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine |
2228970-72-5 | 5g |
$4184.0 | 2023-09-17 |
2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine
2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine (CAS No. 2228970-72-5): Properties, Applications, and Market Insights
2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine (CAS No. 2228970-72-5) is a fluorinated cyclopropane derivative with a naphthalene moiety, gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of fluorinated amines, which are increasingly explored for their bioactivity and potential applications in drug discovery. The presence of both the difluorocyclopropane and naphthalene groups contributes to its distinct physicochemical properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine combines the rigidity of the cyclopropane ring with the aromaticity of naphthalene, offering interesting possibilities for molecular design. Researchers are particularly interested in how the difluorocyclopropane amine moiety influences the compound's reactivity and interactions with biological targets. Recent studies suggest that fluorinated cyclopropanes, like this one, can enhance metabolic stability and bioavailability in potential drug candidates, addressing a key challenge in modern medicinal chemistry.
In pharmaceutical applications, 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine serves as a building block for the development of novel therapeutic agents. Its structure is particularly relevant to current research trends focusing on fluorine-containing pharmaceuticals, which account for about 20-30% of newly approved drugs. The compound's potential extends to CNS-targeted therapies, given the naphthalene group's ability to interact with various neurotransmitter systems. This aligns with growing interest in neuroactive compounds and blood-brain barrier permeable molecules - frequent search terms in scientific literature and patent databases.
The synthesis of 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine typically involves multi-step organic transformations, with researchers constantly optimizing routes for better yields and purity. Recent advancements in fluorination techniques and cyclopropanation methods have made this compound more accessible to the research community. Analytical characterization using techniques like NMR, HPLC, and mass spectrometry confirms the compound's identity and purity, crucial for its applications in sensitive chemical processes.
Beyond pharmaceuticals, 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine finds potential use in materials science. The combination of fluorine atoms and aromatic systems can influence material properties like thermal stability and electronic characteristics. This has led to exploration in advanced materials development, particularly for electronic applications where fluorinated aromatic compounds show promise. The compound's structural features make it interesting for designing molecular sensors or functional materials with specific optical properties.
Market trends indicate growing demand for specialized fluorinated compounds like 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine. The global market for fluorine-based fine chemicals is projected to expand significantly, driven by pharmaceutical and materials science applications. Suppliers and manufacturers are responding to increasing inquiries about this compound, particularly from research institutions and pharmaceutical companies engaged in structure-activity relationship studies and medicinal chemistry optimization programs.
Handling and storage of 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during manipulation. The compound's stability profile makes it suitable for standard laboratory storage conditions, contributing to its practicality as a research chemical.
Recent patent literature reveals growing interest in 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine and related structures, particularly in pharmaceutical applications. Several patent applications filed in the past three years mention similar fluorinated cyclopropane derivatives as key intermediates for potential therapeutics. This patent activity reflects the compound's relevance to current drug discovery efforts targeting various disease areas, including neurological disorders and infectious diseases.
Quality control for 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine typically involves rigorous analytical testing to ensure high purity levels suitable for research applications. Suppliers often provide certificates of analysis detailing purity (usually ≥95% by HPLC), along with comprehensive characterization data. The compound's stability under various conditions is an active area of investigation, with researchers examining its behavior under different temperature and humidity conditions to establish optimal storage protocols.
Future research directions for 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine may explore its potential as a chiral building block, given the possibility of enantiomeric forms. The development of asymmetric synthesis methods could open new avenues for its application in stereoselective synthesis. Additionally, computational studies of its molecular properties and interactions could provide valuable insights for rational drug design, addressing common search queries about molecular modeling and computational chemistry applications in drug discovery.
For researchers sourcing 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine, several specialized chemical suppliers offer the compound in various quantities, typically ranging from milligram to gram scales. The compound's availability has improved in recent years, reflecting its growing importance in chemical research. Pricing varies depending on purity and quantity, with custom synthesis options available for specific research needs.
In conclusion, 2,2-Difluoro-1-(naphthalen-2-yl)cyclopropan-1-amine (CAS No. 2228970-72-5) represents an interesting fluorinated building block with diverse potential applications in pharmaceutical research and materials science. Its unique structural features combine the benefits of fluorination with aromatic and cyclopropane moieties, making it valuable for various chemical investigations. As research into fluorinated bioactive compounds continues to expand, this compound is likely to attract further attention from the scientific community and industrial researchers alike.
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